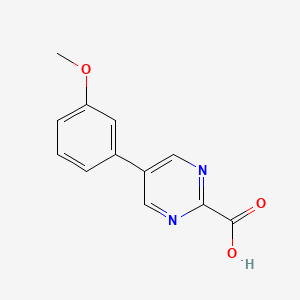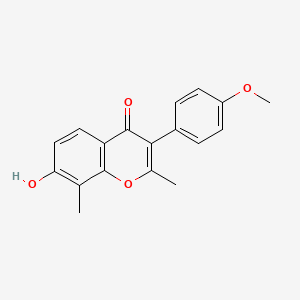![molecular formula C22H24ClFN2O3 B2423375 2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921582-04-9](/img/structure/B2423375.png)
2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydrobenzo[b][1,4]oxazepin ring system and the introduction of the chloro and fluoro substituents. The Suzuki–Miyaura coupling could potentially be used to form the carbon-carbon bonds.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrahydrobenzo[b][1,4]oxazepin ring system. This system includes a seven-membered ring, which can exist in various conformations .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions. For example, the benzene ring could potentially undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Rearrangements
The compound is related to research on benzodiazepinooxazoles, where studies have explored the reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b]oxazole derivatives. For instance, the treatment of specific halogenated hexahydro derivatives with dimethyl formamide in the presence of sodium hydride led to the formation of exo-methylene compounds, while compounds with halogen at the ortho-position of the phenyl group underwent transformation into isoindoles and acridanone derivatives, revealing a complex mechanistic pathway for these reactions (Terada et al., 1973).
Antimicrobial Applications
Compounds structurally similar to the one have shown promising antimicrobial applications. For example, novel 5-arylidene derivatives bearing a fluorine atom in the benzoyl group have been synthesized and evaluated for their antimicrobial efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of the fluorine atom was essential for enhancing antimicrobial activity, underscoring the role of fluorinated compounds in the development of new antimicrobial agents (Desai et al., 2013).
Novel Compound Synthesis
Research has also focused on the synthesis of novel compounds through the manipulation of similar chemical structures. For instance, the exploration of cyclic aminooxycarbenes and their reactions with phenols and isocyanates to produce spiro-fused hydantoins and 2-oxazolines demonstrates the compound's potential as a precursor in the synthesis of a wide range of heterocyclic compounds with potential biological activity (Couture et al., 1997).
Exploration of Structural Polymorphism
In the realm of material science, studies have investigated the solid form screening and crystal structure prediction of related molecules to understand their polymorphism. This research is crucial for the pharmaceutical industry, where the solid-state form of a compound can significantly affect its bioavailability, stability, and manufacturing (Braun et al., 2014).
Gold Catalysis in Synthesis
The use of gold catalysis to achieve selective cycloaddition reactions with ynamides or propargyl esters, leading to the synthesis of polysubstituted oxazines or oxazepines, illustrates the compound's potential application in creating complex molecular architectures through efficient and selective synthetic routes (Xu et al., 2018).
Eigenschaften
IUPAC Name |
2-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN2O3/c1-13(2)11-26-17-9-8-14(10-18(17)29-12-22(3,4)21(26)28)25-20(27)19-15(23)6-5-7-16(19)24/h5-10,13H,11-12H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMPYNWTCDYUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2423294.png)

![6-[4-(5-Ethylthiophen-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2423298.png)
![N-[1-(2-Fluorobenzoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2423302.png)



![(2,5-Dimethyl-3-phenyl-pyrazolo[1,5-A]pyrimidin-7-ylsulfanyl)-acetic acid](/img/structure/B2423310.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2423311.png)
![2-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2423312.png)
![1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2423313.png)
![[6-[Tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol](/img/structure/B2423315.png)